(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 261380-16-9
VCID: VC2022312
InChI: InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O
Molecular Formula: C12H16BrNO4S
Molecular Weight: 350.23 g/mol

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.: 261380-16-9

Cat. No.: VC2022312

Molecular Formula: C12H16BrNO4S

Molecular Weight: 350.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid - 261380-16-9

Specification

CAS No. 261380-16-9
Molecular Formula C12H16BrNO4S
Molecular Weight 350.23 g/mol
IUPAC Name (2R)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1
Standard InChI Key HHNNFRCLMQFXBA-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(S1)Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O

Introduction

Physical and Chemical Properties

Physical Properties

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exists as a solid at room temperature with specific physical characteristics that influence its handling and applications . While detailed information about its melting point and appearance is limited in the available literature, its behavior can be inferred from similar protected amino acid derivatives.

Based on its structure, the compound likely exhibits limited water solubility but should dissolve in organic solvents such as DMSO, DMF, methanol, and dichloromethane . This solubility profile is important for its applications in organic synthesis and formulation for biological studies. For storage, it is recommended to keep the compound sealed under dry conditions at 2-8°C to prevent degradation from moisture, oxygen, or elevated temperatures .

Chemical Reactivity

The chemical reactivity of this compound is defined by its three primary functional groups:

The carboxylic acid function displays typical acidic properties with an estimated pKa of 4-5, allowing it to form salts with bases and undergo esterification or amide formation reactions. This reactivity is particularly valuable in peptide synthesis applications.

The tert-butoxycarbonyl (Boc) protected amino group remains stable under basic and neutral conditions but undergoes selective deprotection under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents). This orthogonal protection strategy makes it compatible with many synthetic protocols.

The brominated thiophene ring provides a reactive handle for various transformations, most notably cross-coupling reactions including Suzuki, Stille, and Sonogashira couplings. This enables further functionalization of the molecule for specialized applications.

Tabulated Physical and Chemical Properties

Table 1: Comprehensive Physical and Chemical Properties of (R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

PropertyValueReference
CAS Number261380-16-9
Molecular FormulaC12H16BrNO4S
Molecular Weight350.23 g/mol
IUPAC Name(2R)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChIInChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1
Standard InChIKeyHHNNFRCLMQFXBA-MRVPVSSYSA-N
Isomeric SMILESCC(C)(C)OC(=O)NC@HC(=O)O
Physical StateSolid
Storage ConditionsSealed in dry, 2-8°C
Hazard ClassificationWarning; H302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

Applications in Research and Development

Chemical Biology and Pharmaceutical Applications

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid serves as a valuable building block in numerous research contexts, particularly in peptide synthesis and drug development. Its protected amino acid structure makes it directly applicable in solid-phase peptide synthesis and solution-phase methodologies for creating complex peptides with modified properties.

Application AreaSpecific UseAdvantage of the CompoundReference
Peptide SynthesisBuilding block for modified peptidesProvides reactive bromine handle for further modifications
Genetic Code ExpansionPrecursor for noncanonical amino acidsContributes to protein engineering with novel functions
Pharmaceutical DevelopmentPeptidomimetic designEnhances drug stability and target specificity
Chemical ProbesDevelopment of molecular probesAllows site-specific modifications through the bromine substituent
Cross-Coupling ChemistrySubstrate for Suzuki/Stille reactionsEnables diverse structural modifications
Stereochemical StudiesModel compound for chiral recognitionProvides defined stereochemistry for studying biological interactions

Comparison with Similar Compounds

Structural Analogs and Variations

Several compounds structurally related to (R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid merit comparison to understand how structural variations influence properties and applications.

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 111082-76-9) represents a structural analog where the simple thiophene ring is replaced by a benzothiophene system . This modification increases the molecule's lipophilicity and potentially enhances certain protein-binding interactions due to the extended aromatic system .

(R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 261360-77-4) features a brominated phenyl ring instead of a thiophene ring . This substitution alters the electronic properties of the aromatic system, potentially affecting reactivity in coupling reactions and biological interactions.

The positional isomer 3-(5-Bromothiophen-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS: 1869410-42-3) differs in the attachment position of the thiophene ring . This seemingly minor change can significantly impact the compound's three-dimensional structure and consequently its application profile.

Comparative Analysis

Table 3: Comparison of (R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural FeaturePotential Application DifferencesReference
(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid261380-16-9C12H16BrNO4S350.235-Bromo-thiophene, R configurationVersatile building block for peptide synthesis
(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid190319-95-0C12H16BrNO4S350.235-Bromo-thiophene, S configurationDifferent stereochemical interactions
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid264903-54-0C7H8BrNO2S250.12Deprotected amino acidDirect biological interactions
(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid111082-76-9C16H19NO4S321.39Benzothiophene ringEnhanced lipophilicity
(R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid261360-77-4C14H18BrNO4344.213-Bromo-phenylDifferent electronic properties
3-(5-Bromothiophen-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid1869410-42-3C12H16BrNO4S350.235-Bromo-thiophene at 3-positionAltered spatial arrangement

The structural differences between these compounds translate into distinct properties and applications. The presence of the Boc protecting group in (R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid makes it particularly suitable for peptide synthesis applications, while its deprotected version may show more direct biological activities .

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